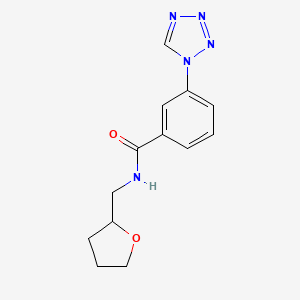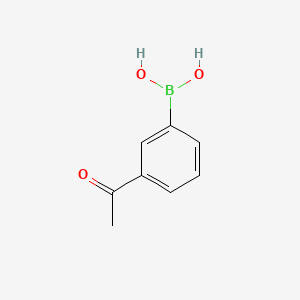
3-Acetylphenylboronic acid
Overview
Description
3-Acetylphenylboronic acid is a substrate that can be used in the synthesis of symmetric biaryls via oxidative dimerization using a palladium catalyst and water as a solvent . It can also be used in the synthesis of aryl fluorides through an electrophilic fluorination reaction using acetyl hypofluorite .
Synthesis Analysis
3-Acetylphenylboronic acid can be used as a substrate in the synthesis of symmetric biaryls via oxidative dimerization using a palladium catalyst and water as a solvent . It can also be used in the synthesis of aryl fluorides through an electrophilic fluorination reaction using acetyl hypofluorite .Molecular Structure Analysis
The molecular formula of 3-Acetylphenylboronic acid is C8H9BO3. It has an average mass of 163.966 Da and a monoisotopic mass of 164.064468 Da .Chemical Reactions Analysis
3-Acetylphenylboronic acid can be used as a substrate in various chemical reactions. For instance, it can be used in the synthesis of symmetric biaryls via oxidative dimerization using a palladium catalyst and water as a solvent . It can also be used in the synthesis of aryl fluorides through an electrophilic fluorination reaction using acetyl hypofluorite .Scientific Research Applications
Synthesis of Symmetric Biaryls
3-Acetylphenylboronic acid: is utilized in the synthesis of symmetric biaryls through oxidative dimerization. This process involves a palladium catalyst and water as a solvent . The ability to create biaryls is significant in the development of various pharmaceuticals and organic materials.
Electrophilic Fluorination Reactions
This compound serves as a substrate in the synthesis of aryl fluorides via electrophilic fluorination reactions using acetyl hypofluorite . Aryl fluorides are important in medicinal chemistry due to their stability and influence on the biological activity of molecules.
Coupling Reactions of Organoboranes
3-Acetylphenylboronic acid: can be used in coupling reactions of organoboranes with olefins. This is facilitated by molecular oxygen and a palladium catalyst . Such reactions are pivotal in the creation of complex organic compounds.
Sensing Applications
The interactions of boronic acids with diols and strong Lewis bases, such as fluoride or cyanide anions, make them useful in various sensing applications. These can be homogeneous assays or heterogeneous detection methods . The versatility of boronic acids in sensing extends to biological labelling and the development of therapeutics.
Protein Manipulation and Modification
Due to its interaction with diols, 3-Acetylphenylboronic acid is employed in protein manipulation and modification. This includes applications in cell labelling and electrophoresis of glycated molecules .
Material Science and Polymer Chemistry
Boronic acids are used as building blocks in microparticles for analytical methods and in polymers for controlled release systems, such as insulin delivery . 3-Acetylphenylboronic acid contributes to the advancement of material science through its role in the creation of functional materials with specific biological interactions.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-Acetylphenylboronic acid is a member of the class of boronic acids that is phenylboronic acid substituted by an acetyl group at position 3 . It is primarily used as a substrate in various chemical reactions .
Mode of Action
The compound is involved in the synthesis of symmetric biaryls via oxidative dimerization, where it interacts with a palladium catalyst and water as a solvent . It also participates in the synthesis of aryl fluorides through an electrophilic fluorination reaction using acetyl hypofluorite .
Biochemical Pathways
It is known to be involved in coupling reactions of organoboranes with olefins using molecular oxygen and a palladium catalyst .
Result of Action
The molecular and cellular effects of 3-Acetylphenylboronic acid’s action are primarily seen in its role as a substrate in chemical reactions. It contributes to the formation of symmetric biaryls and aryl fluorides .
Action Environment
The action of 3-Acetylphenylboronic acid can be influenced by environmental factors. For instance, it should be stored under inert gas and in a cool, dry place below 15°C to prevent decomposition . It is also sensitive to moisture .
properties
IUPAC Name |
(3-acetylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGGDZCTGBKBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370201 | |
| Record name | 3-Acetylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylphenylboronic acid | |
CAS RN |
204841-19-0 | |
| Record name | 3-Acetylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Acetylphenylboronic acid in the synthesis of anion receptors?
A1: 3-Acetylphenylboronic acid serves as a key building block for synthesizing meso-phenylboronic acid functionalized calix[4]pyrroles (C4Ps), specifically the derivative 3b in the study []. This derivative acts as a supramolecular receptor for various anions due to the presence of boronic acid functionality and its ability to form hydrogen bonds.
Q2: How does the structure of the calix[4]pyrrole derivative incorporating 3-Acetylphenylboronic acid impact its anion binding affinity?
A2: The research found that the C4P derivative 3b, synthesized using 3-Acetylphenylboronic acid, exhibited higher binding affinity for anions compared to another derivative, 3a []. This enhanced affinity is attributed to the presence of additional NH and/or OH groups in 3b, introduced by the 3-Acetylphenylboronic acid moiety. These groups participate in cooperative hydrogen bonding interactions with the anions, leading to stronger binding.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-dimethyl-N-(thiophen-2-ylmethyl)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1224739.png)
![(3S)-1,1-dimethyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1224740.png)
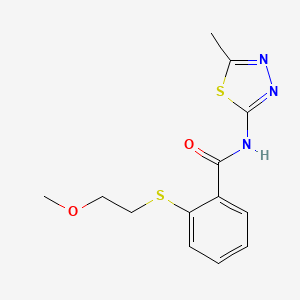
![2-[2-(4-Fluoroanilino)-4-thiophen-2-yl-5-thiazolyl]acetic acid](/img/structure/B1224745.png)
![N-[4-(4-methylphenyl)-2-thiazolyl]-1-thiophen-2-ylsulfonyl-4-piperidinecarboxamide](/img/structure/B1224746.png)
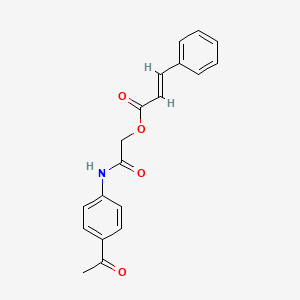
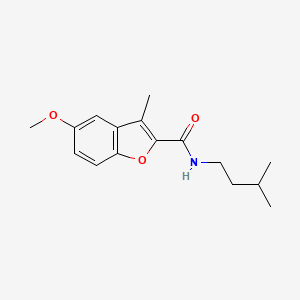
![4-Methyl-3-[[1-oxo-2-(4-oxo-3-quinazolinyl)ethyl]amino]benzoic acid methyl ester](/img/structure/B1224752.png)


![3-(4-Ethyl-1-piperazinyl)-5-methylpyridazino[3,4-b][1,4]benzoxazine](/img/structure/B1224756.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B1224759.png)
